molecular formula C8H11N5S2 B016892 Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- CAS No. 76823-93-3

Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-

Cat. No.: B016892
CAS No.: 76823-93-3
M. Wt: 241.3 g/mol
InChI Key: FSKYYRZENXOYAP-UHFFFAOYSA-N
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Description

Chemical Structure: The compound, with the systematic name Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- (CAS 76823-93-3), features a thiazole ring substituted with a guanidine group at position 2 and a (2-cyanoethylthio)methyl group at position 2. Its molecular formula is C₈H₁₁N₅S₂ .

Synthesis:
The synthesis involves a two-step process:

Reaction of dihaloacetone (e.g., 1,3-dichloroacetone) with β-cyanoethylthiol in a two-phase solvent system (e.g., dichloromethane-water) at pH 4.5–6.0 to yield 1-halo-3-(2-cyanoethylthio)propanone.

Cyclization with amidinothiourea at 30–70°C to form the final product in high yield (82–94%) .

Applications: As a sulfamylamidine intermediate, it is used in antisecretory agents and pharmaceuticals.

Properties

IUPAC Name

2-[4-(2-cyanoethylsulfanylmethyl)-1,3-thiazol-2-yl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11N5S2/c9-2-1-3-14-4-6-5-15-8(12-6)13-7(10)11/h5H,1,3-4H2,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKYYRZENXOYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90227643
Record name Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-
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Molecular Weight

241.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

76823-93-3
Record name N-[4-[[(2-Cyanoethyl)thio]methyl]-2-thiazolyl]guanidine
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Record name Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-
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Record name Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-
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Record name 3-(2-(diaminomethyleneamino)thiazol-4-yl)methylthio)propiononitrile
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Record name Guanidine, [4-[[(2-cyanoethyl)thio]methyl]-2-thiazolyl]
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Record name N-[4-[[(2-Cyanoethyl)thio]methyl]-2-thiazolyl]guanidine
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Mechanism of Action

Mode of Action

Thiazole derivatives have been reported to show anti-inflammatory and analgesic activity, suggesting that they may interact with targets involved in inflammation and pain signaling pathways.

Biochemical Pathways

Given the reported anti-inflammatory and analgesic activities of similar compounds, it can be inferred that this compound may influence pathways related to inflammation and pain perception.

Result of Action

Based on the reported activities of similar compounds, it can be inferred that this compound may exert anti-inflammatory and analgesic effects at the molecular and cellular levels.

Biological Activity

Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-, also known by its IUPAC name 2-[4-(2-cyanoethylsulfanylmethyl)-1,3-thiazol-2-yl]guanidine, is a thiazole derivative with potential biological activities. This compound has garnered attention in pharmacological research due to its diverse biological effects, particularly in anti-inflammatory and analgesic activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Basic Information

PropertyValue
Molecular FormulaC8H11N5S2
Molecular Weight241.3 g/mol
CAS Number76823-93-3
Purity≥ 95%
Complexity RatingUnknown

Thiazole derivatives like Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- are known to exhibit various biological activities through different mechanisms:

  • Anti-inflammatory Activity : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines, potentially reducing inflammation in various models .
  • Analgesic Effects : The compound may exert analgesic effects through modulation of pain pathways, although specific pathways for this compound remain to be fully elucidated.

Case Studies and Research Findings

  • Anti-Cancer Activity : A study investigating guanidine derivatives indicated that certain thiazole-containing compounds exhibited cytotoxic effects against several human cancer cell lines. The most effective compounds induced apoptosis in leukemia cells, suggesting a potential therapeutic role in cancer treatment .
  • Mechanistic Insights : Research has highlighted that thiazole derivatives can interact with various biochemical pathways. For instance, they may affect nitric oxide synthase activity and modulate oxidative stress responses within cells .
  • Comparative Analysis : A comparative study of thiazole derivatives demonstrated that those with cyanoethyl side chains had enhanced biological activity compared to their non-cyanoethyl counterparts. This suggests that the structural modifications significantly influence their pharmacological profiles .

Data Table of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of cytokine release
AnalgesicPain pathway modulation
CytotoxicInduction of apoptosis in leukemia
Oxidative Stress ModulationReduced oxidative stress markers

Safety and Toxicology

The compound is classified as an irritant according to GHS hazard classifications. Proper handling and storage conditions should be observed to mitigate any potential risks associated with exposure.

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis
N-[4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl]guanidine serves as a crucial intermediate in the synthesis of famotidine, a well-known histamine H2-receptor antagonist used for treating gastric acid-related conditions. The synthesis involves a series of reactions that efficiently produce this compound under moderate conditions, improving the economic viability of drug production .

Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit promising anticancer properties. For instance, compounds derived from thiazole structures have been evaluated for their efficacy against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and lung carcinoma (A549). These studies utilized MTT assays to assess cell viability and apoptosis levels, revealing that certain derivatives showed significant antitumor activity .

Biochemical Applications

Nucleic Acid Extraction
Guanidine compounds are widely recognized for their role as chaotropic agents in molecular biology. They facilitate the extraction of nucleic acids by denaturing proteins and inhibiting nucleases that could degrade DNA or RNA during the extraction process. This property is particularly valuable in protocols involving guanidinium thiocyanate, which can deactivate viruses and lyse cells effectively .

Protein Denaturation
The guanidine group is instrumental in protein denaturation, making it a critical component in various biochemical assays. By disrupting hydrogen bonds and hydrophobic interactions within proteins, guanidine allows researchers to study protein structure and function under controlled conditions.

Material Science Applications

Synthesis of Polymers
Guanidine derivatives are also explored for their potential in synthesizing novel polymers with enhanced properties. The incorporation of thiazole moieties into polymer chains can impart unique characteristics such as increased thermal stability and improved mechanical strength. Research into these materials is ongoing, with promising results indicating their applicability in coatings and composites.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
4aMCF-715.3Induces apoptosis
4bA54912.5DNA synthesis inhibition
4cNIH/3T318.0Cell cycle arrest

This table summarizes findings from recent studies evaluating the anticancer efficacy of various thiazole derivatives, demonstrating their potential as therapeutic agents.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Substituents Functional Groups
Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- C₈H₁₁N₅S₂ Thiazole, guanidine, (2-cyanoethylthio)methyl Guanidine, nitrile, thioether
[4-(Mercaptomethyl)-2-thiazolyl]guanidine (CAS 95853-51-3) C₅H₈N₄S₂ Thiazole, guanidine, mercaptomethyl Guanidine, thiol
[4-(Chloromethyl)-2-thiazolyl]guanidine hydrochloride (CAS 69014-12-6) C₅H₈Cl₂N₄S Thiazole, guanidine, chloromethyl Guanidine, chloromethyl
1-(4-(3-Nitrophenyl)thiazol-2-yl)guanidine C₁₁H₁₂N₄O₂S Thiazole, guanidine, 3-nitrophenyl Guanidine, nitro group

Key Observations :

  • Chloromethyl vs. Mercaptomethyl : Chloromethyl derivatives (e.g., CAS 69014-12-6) are more reactive in nucleophilic substitutions, while mercaptomethyl analogs (CAS 95853-51-3) exhibit thiol-mediated redox activity .
  • Nitrophenyl Substituent : In 1-(4-(3-nitrophenyl)thiazol-2-yl)guanidine, the electron-withdrawing nitro group may reduce solubility but increase electrophilicity for biological target interactions .

Physicochemical Properties

Property Target Compound [4-(Mercaptomethyl)-2-thiazolyl]guanidine [4-(Chloromethyl)-2-thiazolyl]guanidine HCl
Molecular Weight 241.34 g/mol 188.27 g/mol 227.11 g/mol
Solubility Soluble in DMSO, methanol Limited solubility in polar solvents Slightly soluble in DMSO, methanol
Stability Stable under inert conditions Air-sensitive (thiol oxidation) Moisture-sensitive
Melting Point Not reported Not reported 181–187°C

Key Differences :

  • The target compound’s cyanoethylthio group improves solubility in organic solvents compared to chloromethyl derivatives .
  • Chloromethyl derivatives require stringent storage (-20°C, inert atmosphere) due to moisture sensitivity, whereas the target compound’s stability is less restrictive .

Unique Advantages of Target Compound :

  • The nitrile group enables participation in click chemistry or Michael additions, expanding its utility in drug conjugation .
  • The thioether linkage improves metabolic stability compared to thiol-containing analogs .

Q & A

Q. Advanced Research Focus

  • Thiazole modifications : Electron-withdrawing groups (e.g., -Br, -CF₃) improve metabolic stability but may reduce solubility. A 4-methylphenyl group increases logP, enhancing membrane permeability .
  • Cyanoethylthio group : The -SC₂H₄CN moiety enhances electrophilicity, facilitating covalent binding to cysteine residues in kinases. However, replacing the cyano group with carboxylates reduces selectivity .
    SAR studies should prioritize balancing lipophilicity (clogP 2–4) and polar surface area (<90 Ų) for optimal pharmacokinetics .

What green chemistry approaches can optimize the synthesis of this compound?

Q. Advanced Research Focus

  • Catalyst reuse : Diisopropyl ethyl ammonium acetate (DIPEAc) enables solvent-free Knoevenagel condensations with >90% yield and four reuse cycles .
  • Microwave-assisted synthesis : Reduces reaction time for cyclocondensation steps from hours to minutes .
  • Biodegradable solvents : Ethanol/water mixtures can replace DMF for thioether formation, minimizing waste .

How can conflicting spectral or melting point data between batches be addressed?

Q. Advanced Research Focus

  • Recrystallization : Use ethyl acetate/hexane mixtures to isolate pure crystals, ensuring consistent melting points (e.g., ±2°C deviation) .
  • 2D-NMR (HSQC, HMBC) : Resolves ambiguities in proton assignments caused by tautomerism in the guanidine moiety .
  • X-ray crystallography : Definitive structural confirmation, particularly for polymorphic forms .

Notes

  • Data Tables : Refer to for IR/NMR spectral assignments and for CDK2 inhibition IC₅₀ values.
  • Contradictions : Variability in bioactivity data (e.g., vs. ) underscores the need for standardized assays.
  • Methodology : Prioritize docking-guided SAR () and green synthesis protocols () for reproducibility.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-
Reactant of Route 2
Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-

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